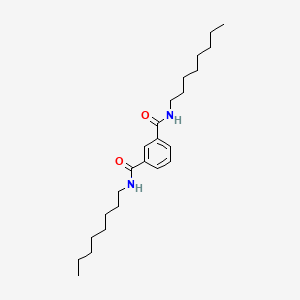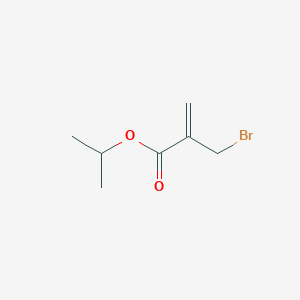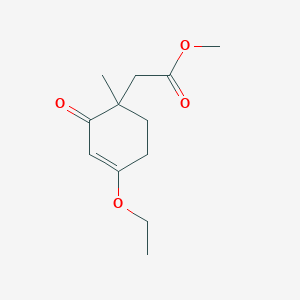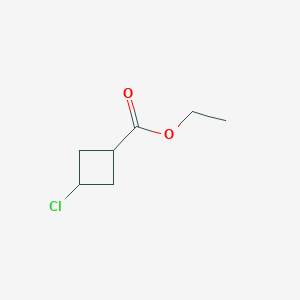
S-(1-Cyanopropan-2-yl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1-Cyanopropan-2-yl) ethanethioate is a chemical compound with the molecular formula C6H9NOS It is known for its unique structure, which includes a cyano group (–CN) and a thioester group (–COS)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Cyanopropan-2-yl) ethanethioate typically involves the reaction of ethanethiol with a suitable cyano-containing precursor under controlled conditions. One common method is the reaction of ethanethiol with 2-bromopropanenitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired thioester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
S-(1-Cyanopropan-2-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The thioester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Bases such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thioesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-(1-Cyanopropan-2-yl) ethanethioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-(1-Cyanopropan-2-yl) ethanethioate involves its reactivity with various nucleophiles and electrophiles. The cyano group can participate in nucleophilic addition reactions, while the thioester group can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the cyano group, which activates the thioester for nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
S-(1-Cyanopropan-2-yl) ethanethioate: Unique due to the presence of both cyano and thioester groups.
S-(1-Cyanopropan-2-yl) ethanethioamide: Similar structure but with an amide group instead of a thioester.
S-(1-Cyanopropan-2-yl) ethanethioether: Contains an ether group instead of a thioester.
Uniqueness
This compound is unique due to its dual functional groups, which provide a versatile platform for various chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
189279-02-5 |
|---|---|
Fórmula molecular |
C6H9NOS |
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
S-(1-cyanopropan-2-yl) ethanethioate |
InChI |
InChI=1S/C6H9NOS/c1-5(3-4-7)9-6(2)8/h5H,3H2,1-2H3 |
Clave InChI |
SYDXMDYTGGISDD-UHFFFAOYSA-N |
SMILES canónico |
CC(CC#N)SC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)

![2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B12556782.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)
![N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline](/img/structure/B12556795.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)

![3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene](/img/structure/B12556804.png)


